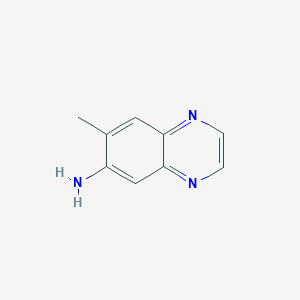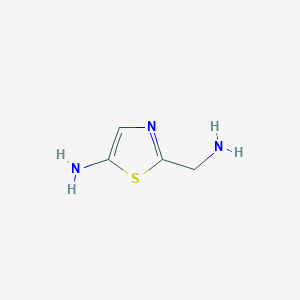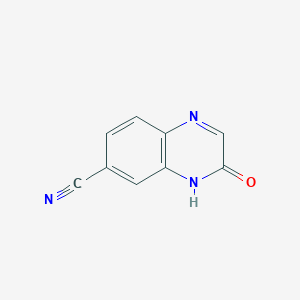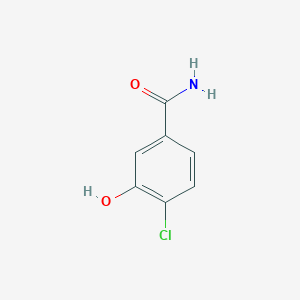
12-Bromododecylphosphonic acid
概要
説明
12-Bromododecylphosphonic acid is a white powder that is employed as an intermediate for pharmaceuticals . It has a CAS number of 202920-07-8 .
Molecular Structure Analysis
The molecular structure of 12-Bromododecylphosphonic acid contains a total of 42 bonds, including 16 non-hydrogen bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 2 hydroxyl groups, and 1 phosphonate .
Physical And Chemical Properties Analysis
12-Bromododecylphosphonic acid is a white powder with a melting point between 87.5-96.5°C . Its molecular formula is C12H26BrO3P and it has a molecular weight of 329.21 .
科学的研究の応用
Synthesis and Functionalization
- 12-Bromododecylphosphonic acid and similar ω-bromoalkylphosphonates are essential in the synthesis of complex organic molecules. Their application extends to the creation of KuQuinone phosphonate esters and phosphonic acid KuQuinone derivatives. These derivatives are particularly promising for biomedical and photo(electro)chemical applications due to their high affinity with metal-oxides (Forchetta et al., 2021).
Surface Modification and Stability Enhancement
- The modification of zinc oxide (ZnO) nanoparticles using perfluorinated phosphonic acids, including derivatives like 12-pentafluorophenoxydodecylphosphonic acid, has been shown to increase the stability of phosphonic acids adsorbed on the surfaces. This modification enhances the surface charge and stability of the nanoparticles, making them more suitable for various applications (Quiñones et al., 2017).
Broad Applications in Chemistry, Biology, and Physics
- Phosphonic acids, a category including 12-Bromododecylphosphonic acid, are used across a wide range of research fields such as drug design, medical imaging, surface functionalization, and the development of supramolecular materials. Their diverse applications stem from their structural similarity to phosphate groups and their unique coordination and supramolecular properties (Sevrain et al., 2017).
Bioactive Molecule Binding
- Phosphonic acid monolayer films, including those derived from 12-Bromododecylphosphonic acid, have been developed for the immobilization of bioactive molecules on titanium surfaces. These films are particularly useful for medical applications, where they can be used to bind proteins and other biomolecules to titanium surfaces (Adden et al., 2006).
作用機序
While the specific mechanism of action for 12-Bromododecylphosphonic acid is not available, it is worth noting that phosphonic acids, in general, have been studied for their roles in various biological processes. For instance, bisphosphonates, a class of drugs that includes many phosphonic acids, inhibit osteoclastic bone resorption .
Safety and Hazards
12-Bromododecylphosphonic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
12-bromododecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO3P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-12H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBOCVJPIJRGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669816 | |
| Record name | (12-Bromododecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Bromododecylphosphonic acid | |
CAS RN |
202920-07-8 | |
| Record name | (12-Bromododecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1499670.png)
![3-Methyl-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1499672.png)









